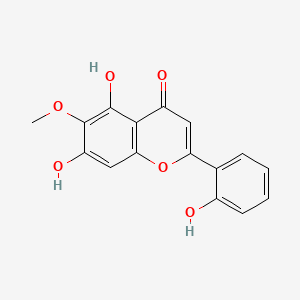
5,7,2'-Trihydroxy-6-methoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,2'-trihydroxy-6-methoxyflavone is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7 and 2' and a methoxy group at position 6. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a trihydroxyflavone and a monomethoxyflavone. It derives from a flavone.
belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. can be biosynthesized from flavone.
Applications De Recherche Scientifique
Antioxidant Properties
5,7,2'-Trihydroxy-6-methoxyflavone has demonstrated significant antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals that contribute to oxidative stress and various diseases. Research indicates that this compound effectively scavenges free radicals and reduces oxidative damage in biological systems .
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandins. This makes it a potential candidate for treating inflammatory diseases .
Anticancer Activity
The compound has been investigated for its anticancer effects against various cancer cell lines. It exhibits cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has indicated that it can inhibit the proliferation of cancer cells in vitro by modulating signaling pathways related to cell growth and survival .
Antimicrobial Properties
This compound has also shown antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural antimicrobial agents .
Other Biological Activities
In addition to the aforementioned properties, this flavonoid has been linked to several other biological activities:
- Neuroprotective Effects : It may protect neuronal cells from damage due to oxidative stress .
- Cardiovascular Benefits : The compound has been associated with improving endothelial function and reducing blood pressure .
- Metabolic Regulation : Preliminary studies suggest it may play a role in glucose metabolism and lipid regulation .
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant capacity of various flavonoids, this compound was found to exhibit a high degree of radical scavenging activity compared to other common antioxidants. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify this activity.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced TNF-alpha levels in murine macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential therapeutic application in conditions like rheumatoid arthritis.
Case Study 3: Anticancer Screening
A screening of various flavonoids for anticancer activity included this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation effectively at concentrations as low as 10 µM.
Propriétés
Numéro CAS |
86926-51-4 |
|---|---|
Formule moléculaire |
C16H12O6 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(2-hydroxyphenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-4-2-3-5-9(8)17/h2-7,17,19-20H,1H3 |
Clé InChI |
VHNWVABJHPRFGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O |
SMILES canonique |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















